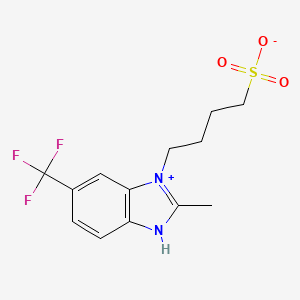

2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt

Description

2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt (CAS: 68609-69-8) is a benzimidazolium derivative characterized by a sulfobutyl chain at the 3-position, a trifluoromethyl group at the 5-position, and a methyl group at the 2-position of the benzimidazole core. The inner salt structure arises from the sulfobutyl group’s sulfonate anion balancing the benzimidazolium cation, enhancing its solubility in polar solvents . This compound’s unique substituents—particularly the trifluoromethyl group—impart distinct electronic and steric properties, making it relevant in applications such as ionic liquids, catalysis, or pharmaceutical intermediates.

Properties

Molecular Formula |

C13H15F3N2O3S |

|---|---|

Molecular Weight |

336.33 g/mol |

IUPAC Name |

4-[2-methyl-6-(trifluoromethyl)-3H-benzimidazol-1-ium-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C13H15F3N2O3S/c1-9-17-11-5-4-10(13(14,15)16)8-12(11)18(9)6-2-3-7-22(19,20)21/h4-5,8H,2-3,6-7H2,1H3,(H,19,20,21) |

InChI Key |

GNSFORWLEFLAAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=C(N1)C=CC(=C2)C(F)(F)F)CCCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt |

| Molecular Formula | C13H15F3N2O3S |

| Molecular Weight | 336.33 g/mol |

| CAS Number | 63815-69-0 |

| Synonyms | 1,2-Dimethyl-3-(4-sulfonatobutyl)-5-(trifluoromethyl)-1H-benzimidazol-3-ium (inner salt) |

| Structural Features | Benzimidazolium core, trifluoromethyl group at position 5, sulfobutyl side chain at position 3, methyl group at position 2 |

Preparation Methods of this compound

Overview

The synthesis of this inner salt involves multi-step organic transformations starting from substituted anilines, progressing through intermediate sulfonated and trifluoromethylated compounds, and culminating in the formation of the benzimidazolium inner salt. The key steps include:

- Preparation of trifluoromethyl-substituted aniline derivatives

- Introduction of the sulfobutyl group via sulfonation or sulfonyl chloride intermediates

- Cyclization to form the benzimidazolium ring system

- Formation of the inner salt through intramolecular ionic interactions

Detailed Synthetic Route

The most comprehensive synthetic method is described in a Chinese patent (CN108911989B) and chemical registries, outlining the following steps:

Step 1: Synthesis of 2-Methyl-3-trifluoromethylaniline Intermediate

- Starting material: 2-chloro-3-trifluoromethylaniline

- Reagents: Dimethyl sulfide, N-chlorosuccinimide, triethylamine

- Solvent: Dichloroethane (preferred), dichloromethane, or toluene

- Conditions: Controlled temperature below 30 °C during addition; stirring at room temperature for 6–10 hours; reflux for 10 hours after triethylamine addition

- Outcome: Formation of a reaction intermediate I after solvent removal and distillation under reduced pressure

Step 2: Sulfonylation to Introduce Sulfobutyl Group

- Reaction intermediate I is dissolved in dichloroethane

- Sulfonyl chloride is added at room temperature

- Hydrogen chloride gas is bubbled into the system until solids dissolve completely, continuing for a set period

- Filtration and petroleum ether leaching yield reaction intermediate II

Step 3: Hydrogenation and Cyclization to Form Benzimidazolium Inner Salt

- Reaction intermediate II is placed in a pressure reactor

- Ethanol, Pd/C catalyst, and alkali (preferably sodium hydroxide) are added

- Hydrogen gas replaces air, and the system is reacted under 4–6 kg hydrogen pressure for 48–56 hours (preferably 48 hours at 4 kg)

- After cooling and filtration, solvent removal and distillation under reduced pressure yield crystalline 2-methyl-3-trifluoromethylaniline, which undergoes further cyclization to the benzimidazolium inner salt

Summary Table of Preparation Parameters

| Step | Reactants/Intermediates | Reagents & Catalysts | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | 2-chloro-3-trifluoromethylaniline | Dimethyl sulfide, N-chlorosuccinimide, triethylamine | Dichloroethane (preferred) | <30 °C addition; RT stirring 6–10 h; reflux 10 h | Control of temp critical for selectivity |

| 2 | Intermediate I | Sulfonyl chloride, HCl gas | Dichloroethane | RT stirring; HCl gas bubbling | Complete dissolution of solids required |

| 3 | Intermediate II | Pd/C catalyst, NaOH (alkali), H2 gas | Ethanol | 4–6 kg H2 pressure, 48–56 h, RT | Hydrogenation and cyclization step |

Analysis of Preparation Methods

Reaction Mechanisms and Considerations

- Step 1 involves electrophilic substitution and chlorination facilitated by N-chlorosuccinimide and dimethyl sulfide, followed by base-mediated reactions to stabilize intermediates.

- Step 2 introduces the sulfonate group via sulfonyl chloride, with hydrogen chloride gas promoting solubilization and reaction completion.

- Step 3 is a catalytic hydrogenation step that reduces intermediates and promotes cyclization to the benzimidazolium inner salt structure.

Research Results and Applications

- Studies have shown that benzimidazolium inner salts with trifluoromethyl and sulfobutyl substituents exhibit catalytic activity in dehydration reactions of carbohydrates such as fructose to 5-hydroxymethylfurfural (HMF).

- The presence of the −SO3– group in the inner salt is crucial for catalytic efficiency, with steric effects of alkyl substituents on the imidazolium ring influencing activity.

- The compound’s zwitterionic nature and rigid planar ring structure contribute to its unique interaction with substrates in catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides, potentially altering the sulfobutyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds similar to 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Enzyme Modulation : The compound has been studied for its ability to interact with biological molecules, particularly enzymes. It can modulate enzyme activity through direct binding or allosteric mechanisms, which may lead to therapeutic applications in treating diseases such as cancer .

- Drug Delivery Systems : Its unique chemical structure allows for incorporation into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. This application is crucial for improving therapeutic efficacy .

Materials Science

- Conductive Polymers : The incorporation of 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium into polymer matrices has shown potential in creating conductive materials. These polymers can be used in electronic devices due to their improved electrical conductivity and thermal stability .

- Sensors : The compound's sensitivity to environmental changes makes it suitable for developing sensors that can detect specific ions or molecules in various settings, including industrial and environmental monitoring .

Environmental Applications

- Water Treatment : Due to its sulfonate group, 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium can be utilized in wastewater treatment processes. It aids in removing heavy metals and organic pollutants from water sources, contributing to environmental sustainability .

- Bioremediation : Studies have suggested that this compound can enhance the bioavailability of contaminants in soil and water, facilitating bioremediation efforts by promoting microbial degradation of pollutants.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to:

Bind to Specific Enzymes: The benzimidazolium core can interact with enzyme active sites, potentially inhibiting their activity.

Modulate Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior.

Induce Oxidative Stress: The trifluoromethyl group can generate reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt can be contextualized by comparing it to analogs in the benzimidazole, benzothiazole, and sulfonyl-containing chemical families.

Structural Analogs in the Benzimidazole Family

2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole, CAS: 27503-81-7) :

This UV-filter compound features a sulfonic acid group at the 5-position and a phenyl group at the 2-position. Unlike the target compound, it lacks the sulfobutyl chain and trifluoromethyl group, resulting in higher acidity (due to the sulfonic acid) and lower lipophilicity. Ensulizole’s primary application is in sunscreens, whereas the target compound’s sulfobutyl group may favor solubility in biocompatible matrices .- Their synthesis involves chlorosulfonyl ester reactions, similar to methods that might apply to the target compound .

Benzothiazolium Derivatives

- 2-Methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-benzothiazolium inner salt (CAS: 68609-69-8): This benzothiazolium analog shares the sulfobutyl and trifluoromethyl substituents but replaces the benzimidazole core with a benzothiazole ring.

Naphtho[2,3-d]thiazolium derivatives (e.g., CAS: 14637-08-2) :

These compounds feature extended aromatic systems (naphthothiazole) and sulfobutyl groups. The larger π-conjugated system may improve photostability but reduce solubility compared to the benzimidazolium-based target compound .

Sulfonyl-Containing Herbicides

- Triflusulfuron methyl (CAS: 555577-11-4) and Metsulfuron methyl (CAS: 74223-64-6) :

These sulfonylurea herbicides contain triazine cores linked to sulfonyl groups. While structurally distinct from benzimidazolium salts, their sulfonyl moieties contribute to hydrogen-bonding interactions and hydrolytic stability. The target compound’s sulfobutyl group may offer similar stability but with reduced agrochemical activity .

Comparative Data Table

| Compound | Core Structure | Key Substituents | Functional Groups | Applications |

|---|---|---|---|---|

| This compound | Benzimidazolium | 3-sulfobutyl, 5-CF₃, 2-CH₃ | Inner salt (sulfonate/cation) | Ionic liquids, catalysis |

| 2-Phenylbenzimidazole-5-sulfonic acid | Benzimidazole | 5-SO₃H, 2-C₆H₅ | Sulfonic acid | Sunscreens (UV filter) |

| 9c (Benzimidazole sulfonate derivative) | Benzimidazole | 1-SO₂C₆H₄COONa, 5-OCH₃, pyridinyl-sulfinyl | Sulfonate, methoxy | Pharmaceutical intermediates |

| Triflusulfuron methyl | Triazine | Sulfonylurea, CF₃ | Sulfonylurea | Herbicide |

Key Research Findings

- Solubility and Stability : The sulfobutyl group in the target compound enhances water solubility compared to sulfonic acid derivatives (e.g., Ensulizole) while maintaining thermal stability due to the inner salt structure .

- Synthetic Pathways : Chlorosulfonyl ester reactions (used in –3) could be adapted for synthesizing the target compound’s sulfobutyl chain, though optimization would be required to incorporate the trifluoromethyl group .

Biological Activity

2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt (CAS No. 63815-69-0) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Molecular Structure

- Molecular Formula : C13H15F3N2O3S

- Molecular Weight : 336.33 g/mol

- CAS Number : 63815-69-0

Structural Characteristics

The compound features a benzimidazolium core with trifluoromethyl and sulfonyl substituents, which are known to influence its biological properties significantly.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. The presence of trifluoromethyl and sulfonyl groups has been correlated with enhanced antibacterial activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 4.88 µg/mL |

| Compound B | C. albicans | 5.00 µg/mL |

| This compound | TBD | TBD |

Note: Specific MIC values for the compound are still under investigation.

Cytotoxicity and Anti-Cancer Activity

In vitro studies have shown that compounds with similar benzimidazolium structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 44.4 |

| Compound B | HCT116 | 22.4 |

| This compound | TBD | TBD |

Note: Further studies are needed to establish IC50 values for the compound.

The mechanisms by which these compounds exert their biological effects often involve the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance, molecular docking studies suggest that similar compounds may inhibit bacterial enoyl reductase and human SOS1, leading to their antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of benzimidazolium derivatives demonstrated that modifications in the sulfonyl and trifluoromethyl groups significantly impacted their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Study on Anticancer Properties

Another study evaluated the anticancer properties of a series of benzimidazolium salts, revealing that those containing sulfonyl groups exhibited superior activity against multiple human cancer cell lines, including lung and colon cancers.

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing 2-methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt, and what analytical techniques validate its purity?

Methodological Answer:

- Synthesis: Utilize nucleophilic substitution reactions to introduce the sulfobutyl group onto the benzimidazolium core. The trifluoromethyl group can be introduced via fluorination reagents (e.g., SF₄ or trifluoromethylation agents) under inert conditions .

- Characterization: Employ High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (C₁₂H₁₅F₃N₂O₄S₂) and ¹⁹F NMR to verify the trifluoromethyl group’s presence. Purity is validated using HPLC with UV detection at 254 nm, ensuring >98% purity .

Q. Q2. How does the sulfobutyl group influence the compound’s solubility and stability in aqueous versus organic solvents?

Methodological Answer:

- Solubility Testing: Conduct phase-solubility studies in water, DMSO, and ethanol. The sulfobutyl group enhances hydrophilicity, as evidenced by increased aqueous solubility compared to non-sulfonated analogs.

- Stability Assessment: Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products, particularly at the sulfonate ester linkage .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activity data for this compound, especially in enzymatic inhibition studies?

Methodological Answer:

- Data Reconciliation: Compare assay conditions (e.g., buffer pH, ionic strength) across studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentration (critical for kinase assays).

- Orthogonal Assays: Validate activity using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true inhibition from assay interference .

Q. Q4. How can computational modeling predict the compound’s interaction with biological targets, such as ATP-binding pockets in kinases?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding poses. Focus on electrostatic interactions between the sulfobutyl group and positively charged lysine residues in kinase pockets.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex, emphasizing the role of the trifluoromethyl group in hydrophobic interactions .

Q. Q5. What advanced spectroscopic methods elucidate degradation pathways under oxidative stress?

Methodological Answer:

Q. Q6. How does the compound’s ionic nature (inner salt) affect its pharmacokinetic properties in in vivo models?

Methodological Answer:

- PK Studies: Administer the compound to rodent models and collect plasma samples at timed intervals. Use LC-MS/MS to measure bioavailability and half-life.

- Tissue Distribution: Apply MALDI imaging to map spatial distribution, noting enhanced retention in liver and kidneys due to sulfonate-mediated protein binding .

Emerging Research Directions

Q. Q7. Can this compound serve as a template for designing ionic liquids with dual functionality (e.g., catalytic and antimicrobial)?

Methodological Answer:

- Dual-Function Screening: Test catalytic activity in organic reactions (e.g., Diels-Alder) and antimicrobial efficacy via MIC assays against E. coli and S. aureus.

- Structure-Activity Relationship (SAR): Modify the benzimidazolium core’s substituents (e.g., replacing trifluoromethyl with cyano) to optimize dual functionality .

Q. Q8. What methodologies quantify its potential as a fluorescent probe for cellular imaging?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.